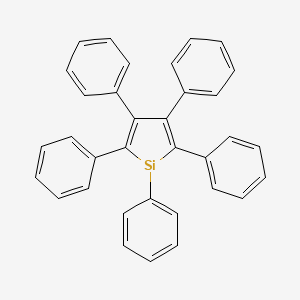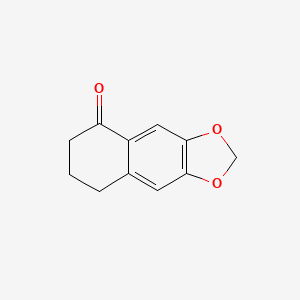
6,7-(Methylenedioxy)-1-tetralone
Vue d'ensemble
Description
6,7-(Methylenedioxy)-1-tetralone is a chemical compound that contains a methylenedioxy functional group. This group consists of two oxygen atoms connected to a methylene bridge (-CH2- unit) and is generally found attached to an aromatic structure . It is structurally related to 6,7-Methylenedioxy-2-aminotetralin (MDAT), a drug developed in the 1990s .
Synthesis Analysis
The synthesis of 6,7-(Methylenedioxy)-1-tetralone and its derivatives often involves bromination, sulfuration, and cyclization starting from 1,3-benzodioxole . The process of methylenedioxy bridge-formation is catalyzed by enzymes within the CYP719A family .Molecular Structure Analysis
The molecular structure of 6,7-(Methylenedioxy)-1-tetralone involves a methylenedioxy group attached to an aromatic structure . The methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids is a key feature of this compound .Chemical Reactions Analysis
The formation of the methylenedioxy bridge in 6,7-(Methylenedioxy)-1-tetralone is a key chemical reaction. This process is catalyzed by enzymes within the CYP719A family . The regioselectivity of this reaction is controlled by specific residues in these enzymes .Applications De Recherche Scientifique
Antioxidant Activity
6,7-(Methylenedioxy)-1-tetralone exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers have explored its potential in scavenging free radicals and protecting cells from oxidative harm .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases, including chronic conditions. Studies suggest that this compound may have anti-inflammatory effects, making it a candidate for drug development in inflammatory disorders .
Anticancer Potential
Preclinical investigations have highlighted the anticancer properties of 6,7-(Methylenedioxy)-1-tetralone. It shows promise in inhibiting cancer cell growth and inducing apoptosis. Researchers continue to explore its potential as an adjunct therapy or chemopreventive agent .
Neuroprotective Properties
Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by neuronal damage. This compound has been studied for its neuroprotective effects, potentially mitigating neuronal loss and improving cognitive function .
Cardiovascular Health
Cardiovascular diseases remain a global health concern. Some studies suggest that 6,7-(Methylenedioxy)-1-tetralone may have cardiovascular protective effects, such as reducing blood pressure or preventing atherosclerosis .
Antidiabetic Activity
Given the rising prevalence of diabetes, compounds with antidiabetic potential are of interest. Preliminary research indicates that this compound may influence glucose metabolism and insulin sensitivity .
Mécanisme D'action
Target of Action
The primary targets of 6,7-(Methylenedioxy)-1-tetralone are likely to be cytochrome P450 enzymes, specifically the CYP719A subfamily . These enzymes are involved in the formation of methylenedioxy bridges in various biochemical compounds .
Mode of Action
6,7-(Methylenedioxy)-1-tetralone interacts with its targets by participating in the formation of methylenedioxy bridges. This process is catalyzed by the CYP719A enzymes . The methylenedioxy bridge formation is a critical step in the biosynthesis of various compounds, including certain types of alkaloids .
Biochemical Pathways
The compound is involved in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a type of secondary metabolite with clinical application value . The formation of the methylenedioxy bridge on the A or D rings of protoberberine alkaloids is a key step in this pathway .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, with a significant portion being converted to inactive metabolites .
Result of Action
The formation of methylenedioxy bridges by 6,7-(Methylenedioxy)-1-tetralone contributes to the biosynthesis of various biologically active compounds. These compounds, such as certain types of alkaloids, can exhibit a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 6,7-(Methylenedioxy)-1-tetralone can be influenced by various environmental factors. For instance, certain conditions can impact the isomer profile of compounds involved in similar biosynthetic pathways . .
Orientations Futures
Propriétés
IUPAC Name |
7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLWARVWMHHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472133 | |
| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41303-45-1 | |
| Record name | 7,8-Dihydronaphtho[2,3-d]-1,3-dioxol-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41303-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


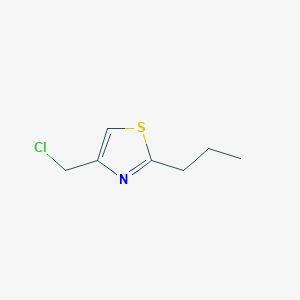
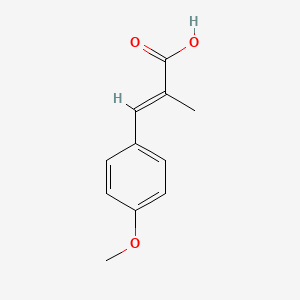

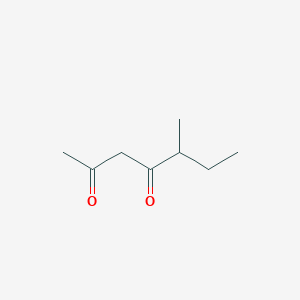
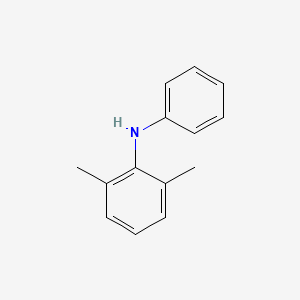
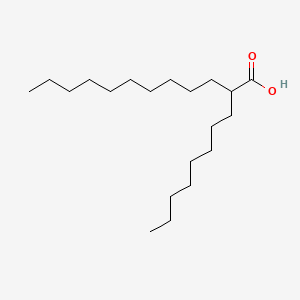

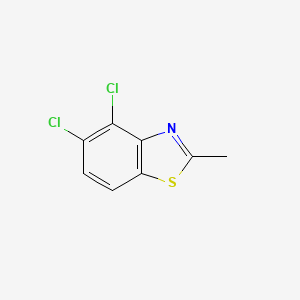
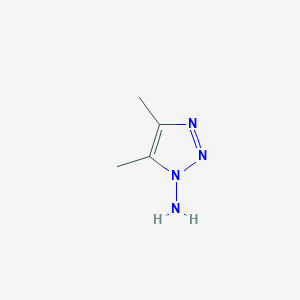
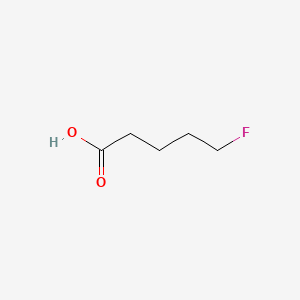

silane](/img/structure/B3052367.png)
